molecular formula C14H17ClO5 B1321191 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid CAS No. 834869-35-1

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid

Cat. No.: B1321191
CAS No.: 834869-35-1
M. Wt: 300.73 g/mol
InChI Key: WZNFSLWVIQWXGC-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 5-position of the aromatic ring and a complex ether substituent at the 2-position. The 2-substituent consists of an ethoxy chain terminated by a tetrahydropyran (oxane) ring.

Properties

IUPAC Name

5-chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO5/c15-10-4-5-12(11(9-10)14(16)17)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNFSLWVIQWXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610250
Record name 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834869-35-1
Record name 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the chloro group to the benzoic acid core.

    Etherification: Formation of the ethoxy linkage through a nucleophilic substitution reaction.

    Oxane Ring Formation: Cyclization to form the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid involves its interaction with specific molecular targets. The chloro group and the oxane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Chloro-2-(2-methoxyethoxy)benzoic acid (CID 4176150)

  • Molecular Formula : C₁₀H₁₁ClO₄
  • Key Differences : Replaces the oxane ring with a methoxy group.
  • Properties : Simpler structure with lower steric hindrance; reduced hydrogen-bonding capacity compared to the oxane-containing analog. Predicted to have higher aqueous solubility due to the smaller substituent .

5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid (CAS 938379-26-1) Molecular Formula: C₁₅H₁₃ClO₃ Key Differences: Substitutes the ethoxy-oxane chain with a benzyloxy group. Properties: Increased aromaticity and lipophilicity, likely enhancing membrane permeability but reducing solubility in polar solvents.

5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride (CAS 1375473-45-2) Molecular Formula: C₁₁H₁₅Cl₂NO₃ Key Differences: Incorporates a dimethylamino group in the ethoxy chain and exists as a hydrochloride salt. Properties: The cationic amino group enhances water solubility and may improve bioavailability. The hydrochloride salt further increases polarity, making it suitable for injectable formulations .

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1075243-52-5)

  • Molecular Formula : C₉H₆ClF₃O₃
  • Key Differences : Features a trifluoroethoxy group instead of the oxane-ethoxy chain.
  • Properties : The electron-withdrawing trifluoromethyl group increases acidity (pKa ~1.5–2.0) and metabolic stability, but may reduce solubility due to enhanced lipophilicity .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Trends Hydrogen-Bonding Sites
5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid* Not reported Moderate (polar solvents) 3 (COOH, ether O)
5-Chloro-2-(2-methoxyethoxy)benzoic acid Not reported High (water, ethanol) 2 (COOH, ether O)
5-Chloro-2-((4-chlorophenyl)amino)benzoic acid 3e 227–230 Low (non-polar solvents) 3 (COOH, NH, Cl)
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Not reported Low (THF, ethanol) 4 (COOH, amide, ether O)

*Predicted based on structural analogs.

Biological Activity

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a chloro group and an oxan-2-yloxy ethoxy moiety. Its molecular formula is C12H13ClO4C_{12}H_{13}ClO_4, with a molecular weight of approximately 252.26 g/mol. The unique structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the chloro group and the oxane ring enhances its binding affinity, potentially leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Investigations have indicated that it may possess anti-inflammatory capabilities, which could be beneficial in treating inflammatory diseases.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays. For instance:

  • Antimicrobial Assays : In vitro tests demonstrated that 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid showed significant inhibition against specific bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.
  • Anti-inflammatory Studies : The compound was evaluated for its ability to reduce inflammation markers in cell cultures, showing promising results that warrant further exploration in vivo.
  • Enzymatic Inhibition : Research has indicated that this compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, suggesting a potential mechanism for its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Chloro-2-methoxybenzoic acidMethoxy group instead of oxaneAntimicrobial, anti-inflammatory
2-Chloro-5-(methylthio)benzoic acidMethylthio groupAntimicrobial
5-Chloro-2-[2-(ethoxy)ethoxy]benzoic acidEthoxy instead of oxaneLimited studies available

The presence of the oxane ring in 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is believed to enhance its biological activity compared to other derivatives.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Case Study on Anti-inflammatory Properties : In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, supporting its use in treating inflammatory conditions.

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